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molecular formula C10H11N3S B8770048 6-Thiomorpholinonicotinonitrile

6-Thiomorpholinonicotinonitrile

Cat. No. B8770048
M. Wt: 205.28 g/mol
InChI Key: JUOXURYYMHFQKV-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

To a round bottom flask was added thiomorpholine 8-1 (3.6 g, 34.8 mmol), 6-chloronicotinonitrile 8-2 (4.0 g, 29 mmol), triethylamine (8 mL, 58 mmol) and butanol (10 mL). The reaction was stirred at 100° C. for 1 hour. After cooling to room temperature, the reaction formed a solid cake. The cake was triturated in 50 mL H2O at 100° C. After cooling, the solid was collected by filtration to give 6-thiomorpholinonicotinonitrile 8-3 as an off-white solid. MS m/z 206.1 (M+1).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=1.C(N(CC)CC)C>C(O)CCC>[S:4]1[CH2:5][CH2:6][N:1]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction formed a solid cake
CUSTOM
Type
CUSTOM
Details
The cake was triturated in 50 mL H2O at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1CCN(CC1)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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